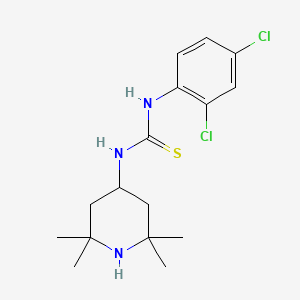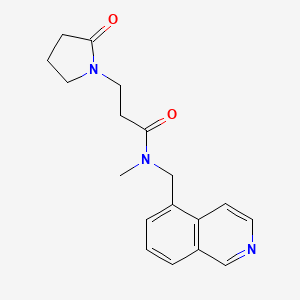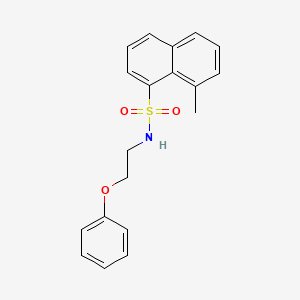![molecular formula C19H18BrNO B4993488 3-[(4-bromo-3-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4993488.png)
3-[(4-bromo-3-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-bromo-3-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one, also known as BRD0705, is a small molecule inhibitor that has shown potential in the field of cancer research. This compound has been identified as a potential therapeutic agent for various types of cancer due to its ability to target specific proteins that are involved in cancer cell growth and division.
Mécanisme D'action
3-[(4-bromo-3-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one works by targeting a specific protein called bromodomain-containing protein 4 (BRD4). BRD4 is a protein that plays a key role in regulating gene expression and cell growth. By inhibiting BRD4, this compound prevents cancer cells from dividing and growing, ultimately leading to cell death. This mechanism of action makes this compound a unique and promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on cancer cells. In addition to inhibiting cancer cell growth and inducing apoptosis, this compound has also been shown to decrease the expression of genes that are involved in cancer cell survival and proliferation. Furthermore, this compound has been shown to inhibit the formation of tumor blood vessels, which are essential for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[(4-bromo-3-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one in lab experiments is its selectivity for cancer cells. This allows researchers to study the effects of this compound on cancer cells without harming normal cells. Furthermore, the synthesis of this compound has been optimized to yield high purity and yield, making it a suitable compound for further research. However, one limitation of using this compound in lab experiments is its potential toxicity to non-cancerous cells at high concentrations. This requires careful dosing and monitoring in order to ensure the safety of the experiment.
Orientations Futures
There are several future directions for the research and development of 3-[(4-bromo-3-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one. One potential direction is the optimization of the synthesis method to improve yield and reduce cost. Furthermore, researchers could investigate the use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance its effectiveness. Finally, further studies could be conducted to investigate the potential use of this compound in other disease areas, such as inflammatory diseases or viral infections.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in the field of cancer research. Its selectivity for cancer cells, unique mechanism of action, and range of biochemical and physiological effects make it a promising candidate for cancer therapy. While there are limitations to its use in lab experiments, further research and development of this compound could lead to significant advancements in the field of cancer treatment.
Méthodes De Synthèse
The synthesis of 3-[(4-bromo-3-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one involves several steps, including the reaction of 4-bromo-3-methylphenylamine with cyclohexanone to form 3-(4-bromo-3-methylphenyl)-2-cyclohexen-1-one. This intermediate is then reacted with phenylhydrazine to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it a suitable compound for further research.
Applications De Recherche Scientifique
3-[(4-bromo-3-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Furthermore, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unharmed. This selectivity makes this compound a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
3-(4-bromo-3-methylanilino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO/c1-13-9-16(7-8-19(13)20)21-17-10-15(11-18(22)12-17)14-5-3-2-4-6-14/h2-9,12,15,21H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYGOZPHMSXQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=CC(=O)CC(C2)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2,4-dichlorophenoxy)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B4993414.png)
![N-(2,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B4993428.png)
![1-(2-{4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B4993432.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B4993444.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-pyridinyl)acetamide](/img/structure/B4993450.png)
![N-(1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}-2-methylpropyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4993458.png)
![9-[4-(4-bromo-2-chlorophenoxy)butyl]-9H-carbazole](/img/structure/B4993464.png)
![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4993473.png)

![8-[3-(4-chlorophenoxy)benzyl]-3-isopropyl-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4993497.png)

![N-[4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4993511.png)